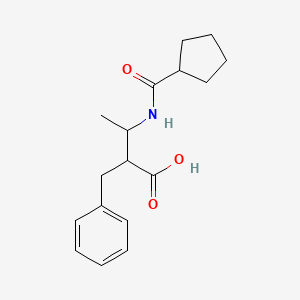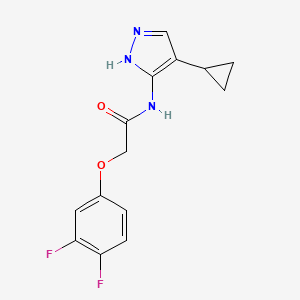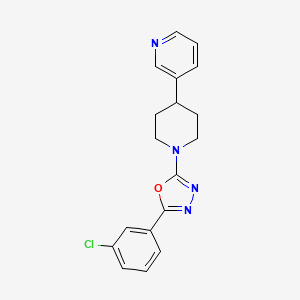![molecular formula C16H19N3O3 B7448057 3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one](/img/structure/B7448057.png)
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diketones and amines.
Introduction of the Methoxyacetyl Group: The methoxyacetyl group is introduced via an acylation reaction using methoxyacetyl chloride and a suitable base.
Formation of the Quinazolinone Core: The quinazolinone core is formed through a condensation reaction between anthranilic acid derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[1-(2-Methoxyacetyl)piperidin-3-yl]quinazolin-4-one
- 3-[1-(2-Methoxyacetyl)piperidin-2-yl]quinazolin-4-one
Uniqueness
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds. Its methoxyacetyl group and piperidine ring contribute to its unique pharmacological profile.
Eigenschaften
IUPAC Name |
3-[1-(2-methoxyacetyl)piperidin-4-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-10-15(20)18-8-6-12(7-9-18)19-11-17-14-5-3-2-4-13(14)16(19)21/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSILZGDVWYQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[4-(7-methoxyquinolin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7447975.png)

![(2R,3S)-3-[(1-cyclopentylpyrazole-3-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7447987.png)
![N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxane-3-carboxamide](/img/structure/B7448004.png)
![5-[[[2-(1-Propan-2-ylpyrazol-3-yl)acetyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7448005.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7448012.png)
![2-[3-[(3-Propyl-1,2,4-thiadiazol-5-yl)carbamoylamino]phenyl]acetic acid](/img/structure/B7448032.png)

![2-Benzyl-3-[(2-methyloxane-4-carbonyl)amino]butanoic acid](/img/structure/B7448037.png)

![(1R,2R)-2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamino]cyclohexan-1-ol](/img/structure/B7448045.png)
![6-[(6-Methylpyrimidin-4-yl)methyl]-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7448052.png)
![3-Methoxy-5-[1-(4-propan-2-ylphenyl)ethyl]-[1,2]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B7448056.png)
![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-[2-[(dimethylamino)methyl]pyridin-4-yl]urea](/img/structure/B7448068.png)
